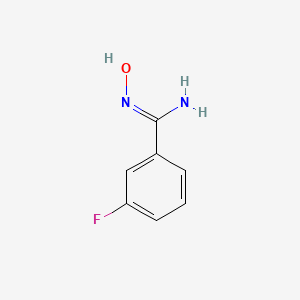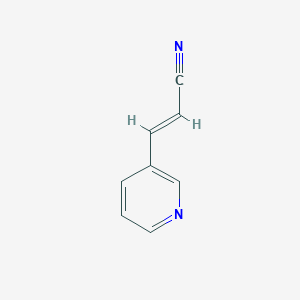
3-(Pyridin-3-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “3-(Pyridin-3-yl)prop-2-enenitrile” has been described in the literature. It has been used as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, leading to Michael adducts via nucleophilic attack .Molecular Structure Analysis
The molecular structure of “3-(Pyridin-3-yl)prop-2-enenitrile” has been analyzed using various spectroscopic techniques. The compound has a molecular formula of C8H6N2 . The structure of the compound has been confirmed using IR spectroscopy, 1H NMR, and 13C NMR .Chemical Reactions Analysis
“3-(Pyridin-3-yl)prop-2-enenitrile” has been involved in various chemical reactions. For instance, it has been used as a glycolysis inhibitor, suppressing the growth of established tumors in mice . It has also been used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Physical And Chemical Properties Analysis
“3-(Pyridin-3-yl)prop-2-enenitrile” exhibits rich photophysical behavior, including excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .Aplicaciones Científicas De Investigación
Photophysical Properties and Molecular Structures
- 3-(Pyridin-3-yl)prop-2-enenitrile derivatives exhibit notable photophysical properties. SCXRD analyses of these derivatives revealed unique crystallization patterns in different space groups, with variations in molecular packing affecting optical properties and π-π interactions. These compounds have potential applications in the field of organic materials and functional materials due to their distinct photophysical behaviors and solvent interaction effects (Percino et al., 2016).
Synthesis of New Chemical Structures
- New chemical structures, such as 4-isocyanobut-2-enenitriles, can be synthesized through the thermal ring cleavage of 3-pyridyl azides. This process leads to the formation of novel isonitrile–nitrile products, showcasing the versatility of 3-(Pyridin-3-yl)prop-2-enenitrile in synthetic chemistry (Stockmann et al., 2009).
Synthesis of Biological Active Compounds
- Reactions involving 3-aminopent-2-enenitrile lead to the creation of new pyridine, dihydropyridine, and other derivatives with expected biological activity. These compounds have potential relevance in pharmaceutical research (Ramiz et al., 2012).
Catalytic Properties in Organic Synthesis
- 3-(Pyridin-3-yl)prop-2-enenitrile derivatives are involved in the synthesis of various heterocyclic compounds, such as pyridazin-6-ones, which demonstrates their utility in catalytic and organic synthesis applications (Sayed et al., 2002).
Complex Chemistry and Ligand Synthesis
- The derivatives of 3-(Pyridin-3-yl)prop-2-enenitrile are used in complex chemistry, particularly in synthesizing ligands for luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties (Halcrow, 2005; Halcrow, 2014).
Applications in Material Science
- Positional isomers of 3-(Pyridin-3-yl)prop-2-enenitrile exhibit distinct phosphorescent colors and quantum yields, with potential applications in dynamic material science, especially in organic materials that respond to external stimuli (Li & Yong, 2019).
Propiedades
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H/b3-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHMTMHYYONLOV-HNQUOIGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

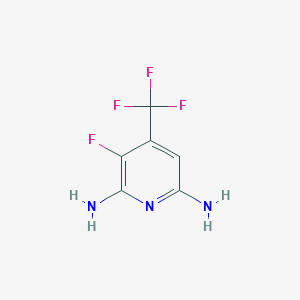
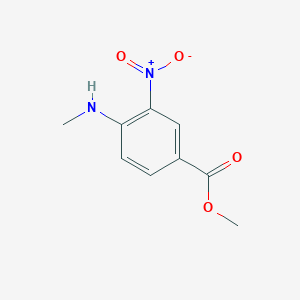
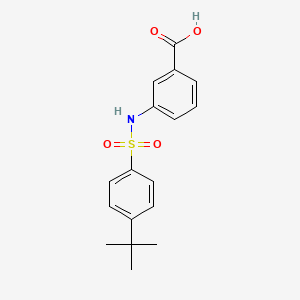
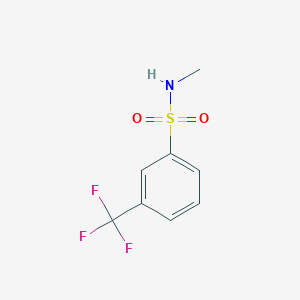
![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine](/img/structure/B1312528.png)

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)
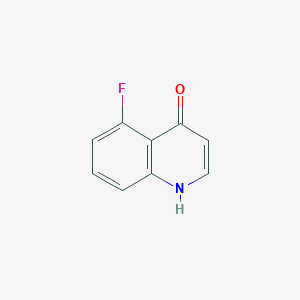


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)
